molecular formula C10H6O3S B14408527 2,5-Furandione, 3-(phenylthio)- CAS No. 84649-32-1

2,5-Furandione, 3-(phenylthio)-

Katalognummer: B14408527
CAS-Nummer: 84649-32-1
Molekulargewicht: 206.22 g/mol
InChI-Schlüssel: QDDYQWXXXFPAKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Furandione, 3-(phenylthio)-, also known as 3-Phenyl-2,5-furandione, is an organic compound with the molecular formula C10H6O3S. It is a derivative of maleic anhydride, where a phenylthio group is attached to the furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3-(phenylthio)- typically involves the reaction of maleic anhydride with thiophenol under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2,5-Furandione, 3-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Furandione, 3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,5-Furandione, 3-(phenylthio)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Furandione, 3-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylthio group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Furandione, 3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other anhydrides may not be suitable .

Eigenschaften

CAS-Nummer

84649-32-1

Molekularformel

C10H6O3S

Molekulargewicht

206.22 g/mol

IUPAC-Name

3-phenylsulfanylfuran-2,5-dione

InChI

InChI=1S/C10H6O3S/c11-9-6-8(10(12)13-9)14-7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

QDDYQWXXXFPAKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=CC(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.